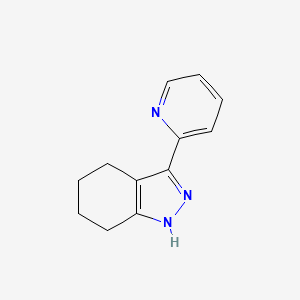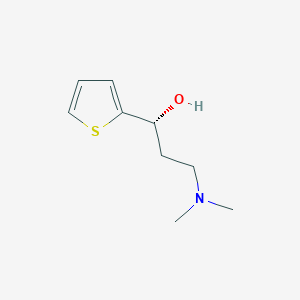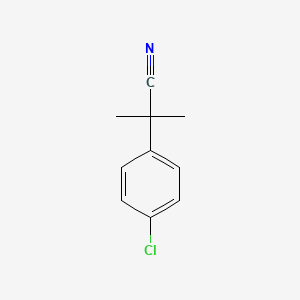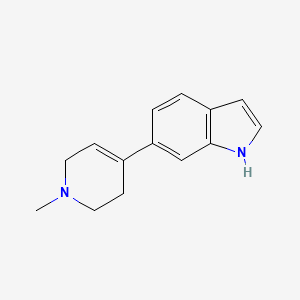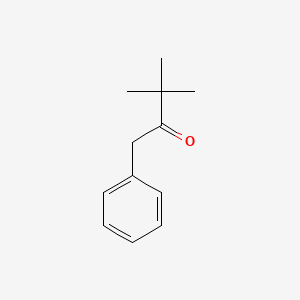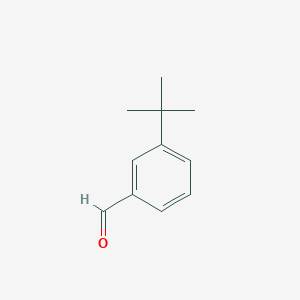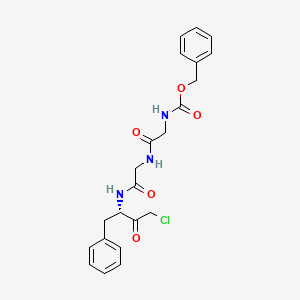
Z-Gly-gly-phe-chloromethylketone
描述
Z-Gly-gly-phe-chloromethylketone (Z-GGF-CMK) is a site-specific inhibitor of chymotrypsin . It is a synthetic compound with a molecular weight of 445.9 and a sum formula of C₂₂H₂₄ClN₃O₅ .
Molecular Structure Analysis
The molecular structure of Z-GGF-CMK is represented by the formula C22H24ClN3O5 . The exact structural details are not provided in the search results.作用机制
Target of Action
Z-Gly-gly-phe-chloromethylketone (Z-GGF-CMK) is a site-specific inhibitor of chymotrypsin . Chymotrypsin is a serine protease that plays a crucial role in protein digestion. It cleaves peptide bonds by attacking the unreactive carbonyl group with its activated serine residue .
Mode of Action
The mode of action of Z-GGF-CMK involves irreversible inhibition of its target. The chloromethyl ketone (CMK) group in the compound is responsible for this irreversible inhibition. The CMK group covalently bonds to the –OH of a serine adjacent residue, or the –SH of an adjacent cysteine residue, on the target protein . This covalent bonding results in the permanent inactivation of the enzyme, preventing it from carrying out its function.
属性
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c23-12-19(27)18(11-16-7-3-1-4-8-16)26-21(29)14-24-20(28)13-25-22(30)31-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,28)(H,25,30)(H,26,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPOZEGMCMVPAF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439127 | |
| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-gly-phe-chloromethylketone | |
CAS RN |
35172-59-9 | |
| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Z-Gly-Gly-Phe-chloromethylketone in the context of the research on murine IL-2-activated natural killer (A-NK) cells?
A: The research paper investigates the role of proteases in the cytotoxic activity of murine A-NK cells. Z-Gly-Gly-Phe-chloromethylketone is a protease inhibitor, specifically targeting chymotrypsin-like activity. [] The study found that Z-Gly-Gly-Phe-chloromethylketone significantly inhibited the chymase activity present in A-NK cells, which further suggests this protease may be involved in A-NK cell-mediated cytotoxicity against tumor cells. []
Q2: How does Z-Gly-Gly-Phe-chloromethylketone affect the A-NK cells' cytotoxic activity?
A: The research demonstrates that Z-Gly-Gly-Phe-chloromethylketone, along with other protease inhibitors targeting chymotryptic and tryptic enzymes, reduced A-NK cell-mediated cytotoxicity against P815 target cells. [] This finding suggests that the chymotryptic activity inhibited by Z-Gly-Gly-Phe-chloromethylketone plays a role in the A-NK cells' ability to kill tumor cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




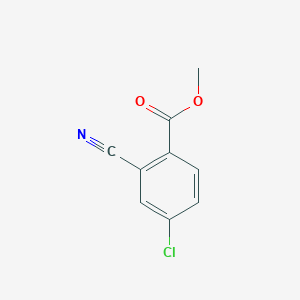

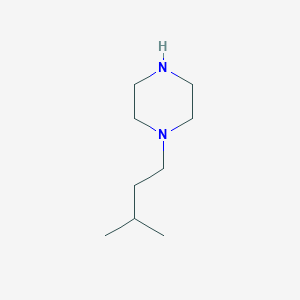

![4-[3-(Dimethylamino)propoxy]aniline](/img/structure/B1365064.png)
